N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a hybrid structure integrating a tetrahydroquinoline scaffold, a thiophene-2-carbonyl moiety, and a 2,3-dihydro-1,4-benzodioxine sulfonamide group. The sulfonamide group and thiophene-carbonyl unit are critical for hydrogen bonding and π-π interactions, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c25-22(21-4-2-12-30-21)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-20(14-17)29-11-10-28-19/h2,4-8,12-14,23H,1,3,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQSYQTWZQEETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives from the literature, focusing on structural motifs, synthesis pathways, and spectral properties.
Key Findings
Structural Divergence: The target compound’s tetrahydroquinoline core distinguishes it from triazole-based analogs (e.g., compounds [7–9] and propiconazole). This quinoline system may confer enhanced lipophilicity and CNS permeability compared to triazoles .
Synthesis Complexity :
- Compounds [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, whereas the target compound likely requires sequential Friedel-Crafts acylation and sulfonamide coupling, increasing synthetic steps .
- Propiconazole’s synthesis involves simpler alkylation of triazole precursors, highlighting the trade-off between structural complexity and synthetic feasibility .
Spectral Characterization :
- IR Spectroscopy : The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms cyclization, whereas the target compound retains carbonyl vibrations from the thiophene-carbonyl group .
- 1H-NMR : Protons adjacent to sulfonamide groups in the target compound (δ 7.2–8.1 ppm) align with deshielding effects observed in sulfonyl-containing triazoles [7–9] (δ 7.5–8.3 ppm) .
Biological Implications: Triazole-thiones [7–9] exhibit tautomerism (thiol-thione equilibrium), which may influence their reactivity and bioavailability. The target compound’s rigid tetrahydroquinoline scaffold likely reduces such dynamic behavior, improving metabolic stability . Propiconazole’s dichlorophenyl group enhances antifungal activity, whereas the target compound’s benzodioxine sulfonamide may target different enzymes (e.g., cyclooxygenase or carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
